methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to selectively and dose-dependently degradeKRAS G12D/V and MDM2 proteins , suppressing their signaling without non-specific cytotoxic effects .
Mode of Action
It is known that similar compounds operate through a protein-slaying approach known asCANDDY , which occurs without ubiquitination and bypasses the need for an E3 ligase . This suggests that the compound might interact with its targets in a similar manner, leading to their degradation and suppression of their signaling pathways.
Biochemical Pathways
It is known that the degradation of kras g12d/v and mdm2 proteins can suppress their signaling pathways, which play crucial roles in cell proliferation and survival . Therefore, the compound might affect these pathways and their downstream effects.
Pharmacokinetics
It is known that similar compounds can increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound might have similar pharmacokinetic properties, impacting its bioavailability.
Result of Action
It is known that similar compounds can increase monoclonal antibody production . This suggests that the compound might have similar effects, leading to increased production of monoclonal antibodies.
Action Environment
It is known that similar compounds can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound might also be used to control the level of the galactosylation for the N-linked glycans, indicating a potential influence of environmental factors on its action.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-31-21(30)24-9-8-13-14(10-24)32-20(17(13)18(22)28)23-19(29)11-2-4-12(5-3-11)25-15(26)6-7-16(25)27/h2-5H,6-10H2,1H3,(H2,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKYUUNZXQWGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.